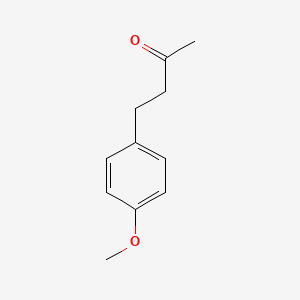

Anisylacetone

説明

4-(4-Methoxyphenyl)-2-butanone has been reported in Aquilaria malaccensis with data available.

特性

IUPAC Name |

4-(4-methoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBSXBYCASFXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047166 | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless oily liquid with a sweet, fruity-floral odour | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 153.00 °C. @ 15.00 mm Hg | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.041-1.050 | |

| Record name | 4-(p-Methoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-20-1 | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVG47S4S5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

9 - 10 °C | |

| Record name | 4-(4-Methoxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Anisylacetone from p-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anisylacetone, a valuable compound in the fragrance and pharmaceutical industries, from the readily available starting material, p-hydroxybenzaldehyde. This document details the core chemical transformations, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes the reaction pathways and experimental workflows.

Introduction

This compound, commonly known as raspberry ketone, is a natural phenolic compound that imparts the characteristic aroma of raspberries. Beyond its significant use in the flavor and fragrance industry, it is also explored for its potential applications in pharmaceuticals and nutraceuticals due to its reported biological activities. The synthesis of this compound from p-hydroxybenzaldehyde is a well-established and industrially relevant process. This guide focuses on the most common and efficient synthetic route, which involves a two-step process: a crossed aldol condensation followed by a catalytic hydrogenation.

Core Synthesis Pathway

The primary route for synthesizing this compound from p-hydroxybenzaldehyde involves two sequential reactions:

-

Crossed Aldol Condensation: p-Hydroxybenzaldehyde is reacted with acetone in the presence of a base catalyst to form p-hydroxybenzalacetone (PHBA), an α,β-unsaturated ketone. This reaction is a classic example of a Claisen-Schmidt condensation.[1][2]

-

Catalytic Hydrogenation: The carbon-carbon double bond in the intermediate, p-hydroxybenzalacetone, is selectively reduced through catalytic hydrogenation to yield the final product, this compound.[3]

These two steps can be performed sequentially with the isolation of the PHBA intermediate or as a one-pot synthesis, which offers advantages in terms of process efficiency and reduced waste.[4][5]

Signaling Pathway of the Chemical Transformation

The following diagram illustrates the chemical transformation from the initial reactants to the final product.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of this compound and its intermediate, p-hydroxybenzalacetone.

Table 1: Crossed Aldol Condensation of p-Hydroxybenzaldehyde and Acetone

| Catalyst | p-Hydroxybenzaldehyde (g) | Acetone (mL) | Catalyst Loading (g) | Temperature (°C) | Time (h) | Conversion of PHB (%) | Yield of PHBA (%) | Reference |

| K-10 | 0.69 | 50 | 0.4 | 140 | 4 | - | 24.80 | [6] |

| DTP/K-10 | 0.69 | 50 | 0.4 | 140 | 4 | - | 32.17 | [6] |

| Sn0.5DTP/K-10 | 0.69 | 50 | 0.4 | 140 | 4 | - | 46.96 | [6] |

| Sn1DTP/K-10 | 0.69 | 50 | 0.4 | 140 | 7 | 100 | 85.7 | [6] |

| Sn1.5DTP/K-10 | 0.69 | 50 | 0.4 | 140 | 4 | - | 43.33 | [6] |

| Sodium Hydroxide | - | - | - | 28-40 | 4 | - | - | [3] |

Table 2: Hydrogenation of p-Hydroxybenzalacetone to this compound

| Catalyst | Substrate | Solvent | Catalyst Loading | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

| H2/Nickel | Hydroxyl methylene acetone | - | - | 200-250 | 10 kg/cm ² | 4 | - | [3] |

| Nickel Aluminium Alloy Powder & Sodium Carbonate | This compound Intermediate | Ethanol | 9-11 parts per 100 parts substrate | 20-30 | Normal | 2 | 85 | [7] |

Table 3: One-Pot Synthesis of this compound from p-Hydroxybenzaldehyde

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2% Ni/Zn3:La1 | - | - | 85.6 | [4][5] |

Experimental Protocols

Two-Step Synthesis: Crossed Aldol Condensation followed by Hydrogenation

This protocol is based on the highly efficient method using a tin-exchanged dithungstophosphate on K-10 catalyst for the condensation step.

Step 1: Synthesis of p-Hydroxybenzalacetone (PHBA) [6]

-

Materials:

-

p-Hydroxybenzaldehyde (PHB)

-

Acetone

-

Sn1DTP/K-10 catalyst

-

n-Decane (internal standard for GC analysis)

-

-

Procedure:

-

To a 100 mL batch autoclave reactor, add p-hydroxybenzaldehyde (0.69 g, 5 mmol), acetone (50 mL), n-decane (300 µL), and the Sn1DTP/K-10 catalyst (0.4 g).

-

Seal the reactor and commence agitation at 1500 rpm.

-

Heat the reactor to 140 °C and maintain this temperature for 7 hours.

-

Periodically withdraw samples for analysis by Gas Chromatography (GC) to monitor the reaction progress.

-

After completion, cool the reactor, filter the catalyst, and remove the excess acetone under reduced pressure to obtain the crude p-hydroxybenzalacetone.

-

Step 2: Synthesis of this compound (Raspberry Ketone) [7]

-

Materials:

-

p-Hydroxybenzalacetone (PHBA)

-

Ethanol (96%)

-

Nickel Aluminium Alloy Powder

-

Sodium Carbonate (soda ash)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the crude p-hydroxybenzalacetone in ethanol. The suggested ratio is 100 parts of the intermediate to 165-175 parts of ethanol by weight.

-

Transfer the solution to a suitable hydrogenation reactor.

-

Add Nickel Aluminium Alloy Powder (9-11 parts by weight) and sodium carbonate (0.9-1.1 parts by weight) as catalysts.

-

Purge the reactor with hydrogen gas.

-

Maintain the reaction temperature between 20-30 °C and feed hydrogen into the reaction solution.

-

Allow the reaction to proceed for 2 hours with efficient stirring.

-

Upon completion, filter the catalysts.

-

Recover the ethanol by distillation.

-

The resulting crude product can be further purified by distillation, crystallization, and recrystallization to obtain pure this compound.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the two-step synthesis of this compound.

Conclusion

The synthesis of this compound from p-hydroxybenzaldehyde via a two-step process of crossed aldol condensation and subsequent catalytic hydrogenation is a robust and efficient method. The choice of catalyst plays a crucial role in achieving high yields and selectivity. For the condensation step, solid acid catalysts like Sn1DTP/K-10 have shown excellent performance. In the hydrogenation step, nickel-based catalysts are effective. The development of one-pot synthesis procedures further enhances the industrial applicability of this process by improving efficiency and reducing operational complexity. This guide provides researchers and professionals in drug development and fine chemical synthesis with the foundational knowledge and detailed protocols to successfully synthesize this compound.

References

- 1. CN101717328A - New method for synthesizing raspberry ketone by using natural equivalent anisic aldehyde - Google Patents [patents.google.com]

- 2. magritek.com [magritek.com]

- 3. CN1036455C - Synthesis of p-hydroxy-phenyl butanone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. CN1235854C - Synthesis of raspberry ketone - Google Patents [patents.google.com]

Spectroscopic Profile of Anisylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Anisylacetone (also known as 4-(4-methoxyphenyl)butan-2-one), a compound of interest in various chemical and pharmaceutical research fields. This document presents key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.11 | d | 2H | Ar-H |

| 6.83 | d | 2H | Ar-H |

| 3.78 | s | 3H | -OCH ₃ |

| 2.83 | t | 2H | Ar-CH ₂- |

| 2.74 | t | 2H | -CH ₂-C=O |

| 2.13 | s | 3H | -C(=O)CH ₃ |

Solvent: CDCl₃. Instrument: Varian A-60 or equivalent.[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 208.5 | C =O |

| 158.0 | Ar-C -OCH₃ |

| 133.2 | Ar-C -CH₂ |

| 129.3 | Ar-C H |

| 113.8 | Ar-C H |

| 55.2 | -OC H₃ |

| 45.3 | Ar-C H₂- |

| 29.8 | -C H₂-C=O |

| 29.0 | -C(=O)C H₃ |

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Absorption |

| 2950 - 2850 | C-H stretch (alkane) |

| ~3030 | C-H stretch (aromatic) |

| 1715 | C=O stretch (ketone) |

| 1612, 1513 | C=C stretch (aromatic) |

| 1246 | C-O stretch (aryl ether) |

| 828 | C-H bend (p-disubstituted aromatic) |

Technique: KBr-Pellet or ATR-IR.[1]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 178 | 28.34 | [M]⁺ (Molecular Ion) |

| 121 | 99.99 | [M - CH₂COCH₃]⁺ (Base Peak) |

| 91 | 8.85 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 28.19 | [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV. Instrument: HITACHI M-80B or equivalent.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral regions of interest.[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., a 300 or 500 MHz instrument).

-

Data Acquisition for ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a 90° pulse.

-

The relaxation delay should be set to at least 5 times the longest T1 relaxation time to ensure full relaxation of the protons between scans for accurate integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to run a "neat" spectrum.[3]

-

Place a single drop of the pure liquid onto the surface of one salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Place the "sandwich" of salt plates in the sample holder of the spectrometer.

-

Record a background spectrum of the empty instrument.

-

Record the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to prevent damage from moisture.[4]

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) as the method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[5]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Data Analysis: A detector measures the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Biological Activity of Anisylacetone and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisylacetone, a phenylpropanoid compound, and its structural analogs have garnered interest for their diverse biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological effects of these compounds, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes known mechanisms of action to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery.

Introduction

This compound, also known as 4-(p-methoxyphenyl)-2-butanone, is a naturally occurring compound found in various plants.[1] It belongs to the phenylpropanoid class of secondary metabolites, which are known to exhibit a wide range of biological activities.[2][3] The structural backbone of this compound, a phenyl ring attached to a three-carbon propane chain, provides a versatile scaffold for chemical modification, leading to a diverse array of synthetic analogs. The exploration of these analogs is a promising avenue for the discovery of novel therapeutic agents. This guide will delve into the reported biological activities of this compound and its derivatives, presenting key quantitative data and the experimental methodologies used to obtain them.

Antimicrobial Activity

This compound and its analogs have been investigated for their potential to inhibit the growth of various microorganisms, including bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data for Antimicrobial Activity

No specific MIC values for this compound were found in the reviewed literature. The following table includes data for related compounds to provide context for the potential activity of this class of molecules.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Anisaldehyde lactone derivative | Staphylococcus aureus | 50 | [4] |

| Anisaldehyde lactone derivative | Listeria monocytogenes | 100 | [4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is a fundamental measure of its antimicrobial activity and can be determined using the broth microdilution method.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to the logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

-

Preparation of Compound Dilutions: A series of twofold dilutions of the test compound (this compound or its analog) are prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no compound) and a sterility control (no bacteria), are also included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (typically 37°C) for 18-24 hours.

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity

The ability of this compound and its analogs to scavenge free radicals is a key aspect of their potential therapeutic value. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data for Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Caption: Workflow for the DPPH radical scavenging assay.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared and then diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Sample Solutions: The test compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which a series of dilutions are made.

-

Reaction: A fixed volume of the DPPH working solution is added to each dilution of the sample. A blank (containing only the solvent) and a control (containing DPPH and the solvent but no sample) are also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the scavenging reaction to occur.

-

Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determination of IC50: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Phenylpropanoids have been shown to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[5][6]

Quantitative Data for Anti-inflammatory Activity

Currently, there is a lack of specific quantitative data (e.g., IC50 values for COX/LOX inhibition) for this compound and its direct analogs in the scientific literature.

Experimental Protocol: In Vitro COX/LOX Inhibition Assay

These enzymatic assays are used to screen for compounds that can inhibit the activity of COX-1, COX-2, and various LOX isoforms.

Caption: Logical workflow for in vitro anti-inflammatory screening.

-

Enzyme and Substrate Preparation: Purified COX or LOX enzymes and their respective substrates (e.g., arachidonic acid) are prepared in an appropriate buffer.

-

Inhibition Assay: The test compound is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.

-

Detection: The product of the enzymatic reaction is quantified. For COX enzymes, this is often the conversion of a chromogenic substrate or the measurement of prostaglandin E2 levels. For LOX enzymes, the formation of hydroperoxides can be monitored spectrophotometrically.

-

Calculation of Inhibition and IC50: The percentage of enzyme inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a control without the inhibitor. The IC50 value is then determined from a dose-response curve.

Cytotoxic Activity

The evaluation of the cytotoxic potential of this compound and its analogs is crucial for assessing their safety profile and for identifying potential anticancer agents. Cytotoxicity is often determined using cell-based assays that measure cell viability or proliferation.

Quantitative Data for Cytotoxic Activity

While some studies have reported the cytotoxicity of various phenylpropanoid derivatives against different cancer cell lines, specific IC50 values for this compound are not widely documented. The following table provides examples for related compounds to illustrate the potential in this area.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Sulfonyl-α-L-amino acid derivative with anisamide scaffold | HEPG2 (Liver Cancer) | 51.9 | [7] |

| Sulfonyl-α-L-amino acid derivative with anisamide scaffold | MCF7 (Breast Cancer) | 54.2 | [7] |

| Sulfonyl-α-L-amino acid derivative with anisamide scaffold | PaCa2 (Pancreatic Cancer) | 59.7 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive only the vehicle used to dissolve the compound.

-

Incubation: The cells are incubated with the compound for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Calculation of Cell Viability and IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from a dose-response curve.

Signaling Pathways

The current scientific literature lacks specific studies detailing the modulation of signaling pathways by this compound or its direct analogs. Phenylpropanoids, in general, have been shown to interact with various signaling pathways, including those involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[8] Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound and its derivatives.

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with potential for development as therapeutic agents. While the broader class of phenylpropanoids has demonstrated a range of biological activities, there is a notable lack of specific quantitative data for this compound itself and its closely related derivatives. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be essential for their rational design and development as novel drugs. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

- 1. Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00012E [pubs.rsc.org]

- 2. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Anisylacetone: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Anisylacetone, also known as 4-(4-methoxyphenyl)butan-2-one, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical identity, synthesis, and known biological activities, presenting data in a structured and accessible format.

Chemical Identity and Nomenclature

This compound is an organic compound valued for its aromatic properties and as a subject of scientific research.

| Identifier | Value |

| IUPAC Name | 4-(4-methoxyphenyl)butan-2-one |

| CAS Number | 104-20-1[1] |

| Molecular Formula | C₁₁H₁₄O₂[1] |

| Molecular Weight | 178.23 g/mol [1] |

| Synonyms | Anisyl Acetone, 4-(p-Methoxyphenyl)-2-butanone, Raspberry ketone methyl ether |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Appearance | Colorless to pale yellow oily liquid[2] |

| Odor | Sweet, floral, fruity |

| Melting Point | 8 °C[3][] |

| Boiling Point | 152-153 °C at 15 mmHg[3][5] |

| Density | 1.046 g/mL at 25 °C[3][] |

| Refractive Index | 1.519-1.521 at 20 °C[] |

| Solubility | Slightly soluble in Chloroform and Methanol[] |

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of p-anisaldehyde with acetone, followed by selective hydrogenation.[2][3]

Experimental Protocol: Representative Synthesis

The following is a representative protocol for the synthesis of this compound.

Materials:

-

p-Anisaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Hydrogenation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Aldol Condensation to form Anisylidene acetone

-

In a round-bottom flask, dissolve p-anisaldehyde in an excess of acetone.

-

Slowly add an aqueous solution of sodium hydroxide to the flask while stirring at room temperature.

-

Continue stirring the mixture until a precipitate forms, indicating the formation of anisylidene acetone.

-

Filter the precipitate and wash it with cold water to remove any remaining NaOH.

-

Recrystallize the crude product from ethanol to obtain pure anisylidene acetone.

Step 2: Selective Hydrogenation to form this compound

-

In a hydrogenation apparatus, dissolve the purified anisylidene acetone in ethyl acetate.

-

Add a catalytic amount of Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Biological Activities and Experimental Protocols

This compound has been reported to exhibit several biological activities, including anti-aging effects on the skin and cytotoxic effects against leukemia cells.[1]

Anti-Aging Effects: Stimulation of Collagen and Hyaluronic Acid Synthesis

This compound has been shown to stimulate the synthesis of collagen and hyaluronic acid in the skin, suggesting its potential as an anti-aging agent.[1]

This protocol describes a method to quantify collagen production by human dermal fibroblasts in culture.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Sirius Red dye solution (0.1% in saturated picric acid)

-

0.01 M HCl

-

0.5 M NaOH

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed HDFs into 96-well plates and culture until they reach confluence.

-

Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for 48-72 hours.

-

After incubation, remove the medium and wash the cell layer with PBS.

-

Fix the cells with an appropriate fixative (e.g., methanol) for 10 minutes.

-

Stain the fixed cells with Sirius Red dye solution for 1 hour at room temperature.

-

Wash the stained cells with 0.01 M HCl to remove unbound dye.

-

Elute the bound dye with 0.5 M NaOH.

-

Measure the absorbance of the eluted dye at a wavelength of 540 nm using a spectrophotometer.

-

Quantify the amount of collagen by comparing the absorbance values to a standard curve prepared with known concentrations of collagen.

This protocol outlines a competitive ELISA method for quantifying hyaluronic acid in cell culture supernatants.

Materials:

-

Cell culture supernatant from this compound-treated cells

-

Hyaluronic acid (HA) standard

-

HA binding protein (HABP)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

96-well ELISA plates

-

Plate washer

-

Microplate reader

Procedure:

-

Coat a 96-well ELISA plate with HA and incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Add HA standards and cell culture supernatants to the wells, followed by the addition of HABP. Incubate for 2 hours at room temperature.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader. The concentration of HA in the samples is inversely proportional to the absorbance.

Cytotoxic Effects on Leukemia Cells

This compound has been found to be effective against basophilic leukemia cells in vitro.[1]

This protocol describes the use of an MTS assay to determine the cytotoxic effects of this compound on leukemia cells.

Materials:

-

Leukemia cell line (e.g., K562)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTS reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the leukemia cells into a 96-well plate at a suitable density.

-

Add various concentrations of this compound to the wells. Include a vehicle control and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

Add the MTS reagent to each well and incubate for 1-4 hours, or until a color change is observed.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value of this compound.

Hypothetical Signaling Pathway for Anti-Inflammatory Action

While the direct signaling pathways of this compound are not yet fully elucidated, research on structurally related compounds such as zingerone suggests potential anti-inflammatory mechanisms. A hypothetical pathway, based on the known actions of similar phenolic ketones, may involve the modulation of the NF-κB and MAPK signaling cascades.

This diagram illustrates a potential mechanism where this compound may inhibit the activation of the MAPK and NF-κB pathways, leading to a downstream reduction in the expression of pro-inflammatory genes. This proposed pathway is based on the known anti-inflammatory effects of structurally similar compounds and requires experimental validation for this compound.

References

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Anisylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisylacetone, scientifically known as 4-(4-methoxyphenyl)butan-2-one, is a significant organic compound with applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, with a focus on the core chemical principles and experimental methodologies that have evolved over time. Quantitative data from key historical syntheses are summarized, and detailed experimental protocols are provided. Furthermore, this guide employs visualizations to elucidate the primary synthetic pathway.

Discovery

The precise moment of the initial discovery of this compound, including the specific individuals and dates, is not well-documented in readily available historical records. However, its synthesis became feasible following the development of the crossed aldol condensation reaction by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, respectively[1]. This reaction, now known as the Claisen-Schmidt condensation, provides the foundational chemical transformation for the most common synthetic route to this compound. The natural occurrence of this compound has been identified in sources such as star anise.

Historical Synthesis Methods

The predominant historical method for synthesizing this compound is a two-step process:

-

Claisen-Schmidt Condensation: The reaction of p-anisaldehyde with acetone in the presence of a base to form 4-(4-methoxyphenyl)-3-buten-2-one (anisylidene acetone).

-

Selective Catalytic Hydrogenation: The reduction of the carbon-carbon double bond of the intermediate, anisylidene acetone, to yield the saturated ketone, this compound.

Claisen-Schmidt Condensation of p-Anisaldehyde and Acetone

The Claisen-Schmidt condensation is a versatile method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of α,β-unsaturated ketones. In the context of this compound synthesis, p-anisaldehyde, which lacks α-hydrogens, serves as the electrophilic aldehyde, while acetone provides the enolizable ketone.

Selective Catalytic Hydrogenation

The second step involves the selective hydrogenation of the α,β-unsaturated ketone intermediate. The goal is to reduce the carbon-carbon double bond without affecting the carbonyl group or the aromatic ring. Various catalysts have been employed for this transformation, with palladium-on-carbon (Pd/C) being a common choice. Other catalytic systems, such as those based on nickel, have also been utilized.

Data Presentation: Comparison of Historical Synthesis Methods

The following table summarizes quantitative data from various historical synthesis methods for this compound. It is important to note that direct comparison can be challenging due to variations in experimental scales and reporting standards over time.

| Method | Step | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Claisen-Schmidt Condensation | Condensation | Sodium Hydroxide (NaOH) | Ethanol/Water | Room Temperature | 30 min | Not specified | General academic protocol |

| Claisen-Schmidt Condensation | Condensation | Sodium Hydroxide (NaOH) | Water | 20-40 | 5.5 hours | Not specified | Patent CN101717328A |

| Catalytic Hydrogenation | Hydrogenation | Palladium on Carbon (Pd/C) | Ethanol | 20-30 | 2 hours | Not specified | Patent CN101717328A |

| Catalytic Hydrogenation | Hydrogenation | Nickel Aluminium Alloy Powder | Ethanol | 20-30 | Not specified | 85 | Patent CN1235854C |

| Catalytic Hydrogenation | Hydrogenation | Lewis Acid (e.g., AlCl3) | Cyclohexane | 35 | Not specified | 95 | ResearchGate Article |

Experimental Protocols

The following are detailed experimental protocols for the historical synthesis of this compound based on the two-step Claisen-Schmidt condensation and catalytic hydrogenation.

Protocol 1: Claisen-Schmidt Condensation of p-Anisaldehyde and Acetone

Objective: To synthesize 4-(4-methoxyphenyl)-3-buten-2-one (anisylidene acetone).

Reagents and Materials:

-

p-Anisaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde (1 equivalent) in acetone (at least 2 equivalents). The amount of acetone can be adjusted based on the desired stoichiometry and reaction concentration.

-

To this solution, add a solution of sodium hydroxide (e.g., 10% aqueous solution) dropwise while stirring vigorously at room temperature. The addition of the base will catalyze the condensation reaction.

-

Continue stirring for a specified period, typically ranging from 30 minutes to several hours, depending on the scale and desired conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is often cooled in an ice bath to precipitate the product, anisylidene acetone.

-

The crude product is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove any remaining sodium hydroxide and other water-soluble impurities.

-

The crude anisylidene acetone can be further purified by recrystallization from a suitable solvent, such as ethanol.

Characterization:

-

Melting Point: Determine the melting point of the purified product.

-

Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of 4-(4-methoxyphenyl)-3-buten-2-one.

Protocol 2: Selective Catalytic Hydrogenation of Anisylidene Acetone

Objective: To synthesize 4-(4-methoxyphenyl)butan-2-one (this compound).

Reagents and Materials:

-

4-(4-methoxyphenyl)-3-buten-2-one (anisylidene acetone)

-

Palladium on Carbon (Pd/C, typically 5-10 wt. %) or Nickel Aluminium Alloy Powder

-

Ethanol or other suitable solvent

-

Hydrogen gas source (cylinder or generator)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

-

In a suitable hydrogenation vessel, dissolve the anisylidene acetone (1 equivalent) in a solvent such as ethanol.

-

Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of Pd/C). The vessel should be purged with an inert gas like nitrogen or argon before introducing the catalyst and hydrogen.

-

Seal the reaction vessel and purge it with hydrogen gas to remove the inert atmosphere.

-

Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in a dedicated apparatus).

-

Stir the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen.

-

The reaction is typically run at room temperature, but gentle heating may be applied to increase the rate. Monitor the reaction progress by TLC or by observing hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen from the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Characterization:

-

Boiling Point: Determine the boiling point of the purified product under reduced pressure.

-

Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of 4-(4-methoxyphenyl)butan-2-one. The disappearance of the signals corresponding to the carbon-carbon double bond in the starting material is a key indicator of a successful reaction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the historical synthesis of this compound.

Caption: Overall workflow for the historical two-step synthesis of this compound.

References

Anisylacetone's Mechanism of Action in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisylacetone, also known as 4-(p-methoxyphenyl)-2-butanone or raspberry ketone methyl ether, is an aromatic compound with applications in the flavor, fragrance, and agriculture industries. While direct pharmacological studies on this compound are limited, its primary mechanism of action in biological systems is strongly suggested to be mediated through its structural analog, raspberry ketone. This guide elucidates the core mechanism of action of this compound, focusing on its role as a pro-agonist for the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and exploring its potential antioxidant properties. This document provides an in-depth overview of the relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further research and drug development.

Core Mechanism of Action: PPAR-α Agonism

The principal mechanism of action of this compound is believed to be its function as an agonist of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a key regulator of lipid metabolism. This activity is primarily attributed to its close structural analog, raspberry ketone, to which this compound is metabolically related. This compound is the methyl ether of raspberry ketone, and studies on raspberry ketone have demonstrated its ability to activate PPAR-α. This activation leads to the regulation of genes involved in fatty acid oxidation and lipid homeostasis.

The PPAR-α Signaling Pathway

PPAR-α is a ligand-activated transcription factor that, upon binding to an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in various metabolic processes, particularly the catabolism of lipids.

An In-depth Technical Guide to the Solubility of Anisylacetone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of anisylacetone (also known as 4-(4-methoxyphenyl)butan-2-one) in various common organic solvents. This information is critical for professionals in research, chemical synthesis, and pharmaceutical development where this compound may be used as a starting material, intermediate, or fragrance component.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound, with its ketone and methoxy functional groups, possesses moderate polarity. Its solubility in organic solvents is a balance between the polar character of the carbonyl and ether groups and the nonpolar nature of the aromatic ring and alkyl chain.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available information, the following table summarizes the known solubility characteristics. It is important to note that "soluble" is a qualitative term, and for applications requiring precise concentrations, experimental determination of solubility is recommended.

| Solvent Classification | Solvent Name | Chemical Formula | Solubility Description | Quantitative Data (at ambient temperature) |

| Alcohols | Ethanol | C₂H₅OH | Miscible[1] | - |

| Methanol | CH₃OH | Slightly Soluble[2][3] | - | |

| Ketones | Acetone | C₃H₆O | Soluble[4] | - |

| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble[4] | - |

| Halogenated Hydrocarbons | Dichloromethane | CH₂Cl₂ | Soluble[4] | - |

| Chloroform | CHCl₃ | Slightly Soluble[2][3] | - | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Soluble[4] | 55 mg/mL |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble in most organic solvents[1] | - |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Soluble in oils[1][2] | - |

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Insoluble (Expected based on polarity mismatch) | - |

| Aqueous | Water | H₂O | Insoluble / Very Slightly Soluble[1][2] | - |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a widely accepted and reliable experimental protocol. This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

1. Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the chosen organic solvent in a sealed container (e.g., a glass vial or flask).

-

The container is then agitated at a constant temperature using a shaker or magnetic stirrer. This is typically done for a period of 24 to 72 hours to ensure that equilibrium is reached between the dissolved and undissolved solute.

2. Phase Separation:

-

Once equilibrium is established, the undissolved solid or excess liquid this compound must be separated from the saturated solution.

-

This is commonly achieved through centrifugation to pellet the undissolved material, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a PTFE syringe filter) that will not absorb the solute.

3. Quantification of the Solute:

-

The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique.

-

High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. A calibration curve is generated using standard solutions of this compound at known concentrations to ensure accurate quantification. Other methods such as Gas Chromatography (GC) or UV-Vis Spectroscopy may also be applicable depending on the solvent and required precision.

4. Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/100mL) or as a molar concentration (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Conclusion

This technical guide provides a summary of the available solubility data for this compound in common organic solvents and a detailed protocol for its experimental determination. While this compound is generally soluble in many organic solvents, particularly those of moderate polarity, precise quantitative data is sparse in the literature. For applications in research and development where exact concentrations are necessary, it is imperative to determine the solubility experimentally using a standardized method such as the shake-flask protocol outlined above. The provided workflow diagram offers a clear and logical guide for undertaking such an experimental determination.

References

- 1. This compound | C11H14O2 | CID 61007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 [chemicalbook.com]

- 3. 4-(4-Methoxyphenyl)-2-butanone CAS#: 104-20-1 [m.chemicalbook.com]

- 4. 4-(4-Methoxyphenyl)-2-butanone | CAS:104-20-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

An In-Depth Technical Guide to the Applications of Anisylacetone in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Anisylacetone, also known as 4-(4-methoxyphenyl)butan-2-one, is a versatile aromatic ketone that serves as a valuable building block in various fields of chemical research. Its applications span from the fragrance and flavor industry to its emerging role as a key intermediate in the synthesis of bioactive molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, applications, and biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with a characteristic sweet, fruity, and floral odor. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 104-20-1 | [1] |

| Boiling Point | 277 °C | [1] |

| Melting Point | 2-4 °C | |

| Density | 1.059 g/cm³ | |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory and industrial approach involves the Claisen-Schmidt condensation of anisaldehyde with acetone, followed by selective hydrogenation of the resulting enone.

A scalable two-step continuous flow synthesis of this compound has been reported, which involves an initial aldol condensation followed by selective hydrogenation.[2]

Step 1: Aldol Condensation to form 4-(4-methoxyphenyl)-3-buten-2-one

-

Reaction: Anisaldehyde is reacted with acetone in the presence of a base catalyst.

-

Flow System: A continuous flow process using a custom-built mesofluidic mini-plant flow system can be employed for scale-up.[2]

-

Reaction Time: Optimized reaction times of 1–10 minutes can be achieved using batch microwave heating for small-scale synthesis.[2]

Step 2: Selective Hydrogenation

-

Reaction: The C=C double bond of 4-(4-methoxyphenyl)-3-buten-2-one is selectively hydrogenated to yield this compound.

-

Catalyst: A fixed-bed continuous flow hydrogenator employing a Raney Nickel (Ra/Ni) catalyst is used.[2]

A three-step synthesis of this compound from 4-methoxybenzyl alcohol in a telescoped flow system has also been described, achieving a yield of 48%.[3] This process involves the oxidation of the alcohol to the aldehyde, followed by a C-C coupling reaction and subsequent reduction.[3]

Caption: General synthetic route to this compound.

Applications in Fragrance and Flavor Industries

This compound is widely utilized in the fragrance and flavor industries due to its pleasant aroma profile.

-

Fragrance: It is used as a modifier for heliotropine and a sweetener for cyclamen aldehyde in perfume compositions.[1] It also acts as a blender in various sweet floral, fougere, and oriental fragrances.[1]

-

Flavor: this compound is employed as a flavoring agent in food products, particularly in cherry and raspberry flavors.[1]

This compound as a Precursor in Chemical Synthesis

This compound serves as a versatile starting material for the synthesis of a variety of more complex molecules, including pharmaceuticals and other bioactive compounds.

Synthesis of Raspberry Ketone

A significant application of this compound is its use as a precursor in the synthesis of Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one), a natural phenolic compound responsible for the aroma of raspberries.

The conversion of this compound to raspberry ketone involves the demethylation of the methoxy group.

-

Reagents: this compound is treated with a demethylating agent, such as hydrobromic acid.

-

Procedure: The reaction mixture is typically heated to facilitate the cleavage of the ether bond.

-

Work-up: Following the reaction, the product is isolated through extraction and purified by crystallization or chromatography.

Synthesis of Chalcone Derivatives

This compound can be used as the ketone component in Claisen-Schmidt condensations with various aromatic aldehydes to produce a wide range of chalcone derivatives. These chalcones have garnered significant interest due to their diverse biological activities.

Caption: this compound as a precursor for chalcones and Raspberry Ketone.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly chalcones, have been extensively studied for their potential pharmacological activities.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound-derived chalcones against various cancer cell lines. The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (E)-1-(4-methoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | MCF-7 (Breast) | 3.44 ± 0.19 | [4] |

| (E)-1-(4-methoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | HepG2 (Liver) | 4.64 ± 0.23 | [4] |

| (E)-1-(4-methoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | HCT116 (Colon) | 6.31 ± 0.27 | [4] |

| Chalcone-1,2,3-triazole hybrid | HepG2 (Liver) | 0.9 | [4] |

| Chalcone-imidazole hybrid | HCT116 (Colon) | 1.123 - 20.134 | [4] |

| Chalcone-imidazole hybrid | MCF-7 (Breast) | 0.597 - 19.995 | [4] |

The anticancer effects of this compound-derived chalcones are mediated through the modulation of several key signaling pathways involved in cancer cell survival and proliferation.

-

Tubulin Polymerization Inhibition: Some chalcone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

-

PI3K/Akt/mTOR Pathway Inhibition: Certain chalcones can suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.[5] This inhibition can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[5]

-

p53 Pathway Modulation: Chalcones can also target the p53 tumor suppressor pathway. They can inhibit the degradation of p53, leading to its accumulation and the activation of downstream targets that promote apoptosis.[4]

Caption: Key signaling pathways targeted by this compound-derived chalcones.

Antioxidant and Anti-inflammatory Activities

Derivatives of this compound have also been investigated for their antioxidant and anti-inflammatory properties. The presence of phenolic hydroxyl groups and the α,β-unsaturated ketone moiety in chalcones are thought to contribute to their radical scavenging and anti-inflammatory effects. While specific IC₅₀ values for a broad range of this compound derivatives are not extensively compiled, related phenolic compounds and chalcones have demonstrated significant antioxidant and anti-inflammatory potential in various assays.[6][7][8][9]

Conclusion

This compound is a chemical compound with significant and diverse applications in chemical research. While it has a well-established role in the fragrance and flavor industries, its utility as a synthetic precursor for bioactive molecules is of growing importance for researchers, scientists, and drug development professionals. The ability to readily synthesize a variety of derivatives, particularly chalcones, with potent biological activities, including anticancer, antioxidant, and anti-inflammatory effects, makes this compound a valuable tool in the quest for new therapeutic agents. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly continue to expand the applications of this versatile molecule.

References

- 1. Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors -ORCA [orca.cardiff.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Anisylacetone via Claisen-Schmidt Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of anisylacetone, a valuable intermediate in the pharmaceutical and fragrance industries. The synthesis is achieved through a Claisen-Schmidt condensation of p-anisaldehyde and acetone, followed by a subsequent reduction of the intermediate, 4-(4-methoxyphenyl)-3-buten-2-one. This guide offers comprehensive experimental procedures, quantitative data, and visual representations of the reaction mechanism and workflow to facilitate reproducible and efficient synthesis.

Introduction

The Claisen-Schmidt condensation is a robust and widely utilized carbon-carbon bond-forming reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[1] This base-catalyzed reaction proceeds through an enolate intermediate and is a cornerstone of organic synthesis for producing α,β-unsaturated ketones, which are versatile precursors for numerous biologically active molecules and fine chemicals.[2][3] this compound, also known as 4-(4-methoxyphenyl)-2-butanone, is a key intermediate in the synthesis of various pharmaceuticals and is valued in the fragrance industry for its sweet, fruity, and floral notes.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the reactants, the intermediate product of the Claisen-Schmidt condensation, and the final this compound product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Anisaldehyde | C₈H₈O₂ | 136.15 | -1 | 248 |

| Acetone | C₃H₆O | 58.08 | -95 | 56 |

| 4-(4-Methoxyphenyl)-3-buten-2-one | C₁₁H₁₂O₂ | 176.21 | 72-74[6] | 318-320[6] |

| This compound | C₁₁H₁₄O₂ | 178.23[7] | N/A | 275-277 |

Table 2: Reaction Conditions and Yields for the Synthesis of 4-(4-Methoxyphenyl)-3-buten-2-one

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Tungstate (30 mol%) | Ethanol | 25 | 24 h | 96 | [8] |

| Potassium Hydroxide | Water/Acetone | Room Temp. | 20 min | Not specified | [2][9] |

| Zinc Oxide | None | 200 | 30 min | 90 | [1] |

| Sodium Hydroxide | Ethanol/Water | Room Temp. | 30 min | Not specified | [10] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, which involves two main stages: the Claisen-Schmidt condensation to form 4-(4-methoxyphenyl)-3-buten-2-one, followed by its reduction.

Part 1: Synthesis of 4-(4-Methoxyphenyl)-3-buten-2-one via Claisen-Schmidt Condensation

This protocol is adapted from established procedures for similar Claisen-Schmidt condensations.[2][9][11]

Materials:

-

p-Anisaldehyde

-

Acetone

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of p-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL).[12] Add a magnetic stir bar to the flask.

-

Base Preparation: In a separate beaker, prepare a solution of potassium hydroxide (1.0 g) in water (20 mL).[12]

-

Reaction Initiation: While stirring the p-anisaldehyde and acetone solution at room temperature, slowly add the potassium hydroxide solution over a period of 2 minutes.[12]

-

Reaction Progress: Continue stirring the reaction mixture for 20-30 minutes. A yellow precipitate of 4-(4-methoxyphenyl)-3-buten-2-one should form.[2][10]

-

Precipitation and Isolation: To ensure complete precipitation, add approximately 40 mL of water to the reaction mixture.[12] Cool the mixture in an ice bath for 10-15 minutes.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with cold water to remove any residual base and other water-soluble impurities.[10]

-

Drying and Purification: Dry the crude product. For higher purity, the 4-(4-methoxyphenyl)-3-buten-2-one can be recrystallized from ethanol.[2][9]

Part 2: Synthesis of this compound (4-(4-Methoxyphenyl)-2-butanone)

The conversion of 4-(4-methoxyphenyl)-3-buten-2-one to this compound involves the reduction of the carbon-carbon double bond. A common method for this is catalytic hydrogenation.

Materials:

-

4-(4-Methoxyphenyl)-3-buten-2-one (from Part 1)

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration setup (e.g., Celite pad)

Procedure:

-

Reaction Setup: Dissolve the 4-(4-methoxyphenyl)-3-buten-2-one in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-